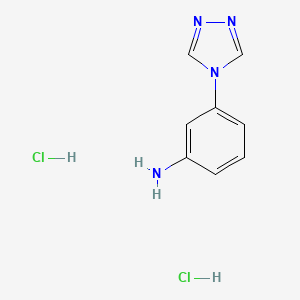
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride (ACBC) is a cyclic amino acid derivative that has gained attention in recent years due to its potential application in the field of medicinal chemistry. ACBC is a fluorinated analogue of the neurotransmitter gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system.
Applications De Recherche Scientifique
Oncological Imaging and Diagnosis
Prostate Cancer Detection
18F-Fluciclovine PET/CT imaging has been extensively studied for its utility in detecting recurrent prostate cancer. Research indicates high sensitivity and specificity in identifying prostate carcinoma relapses, making it a valuable tool in the non-invasive diagnosis and management of prostate cancer (Ren et al., 2016; Schuster et al., 2011).
Lung Cancer Imaging
A pilot study explored the uptake characteristics of 18F-Fluciclovine in lung carcinoma, suggesting its potential in characterizing pulmonary lesions (Amzat et al., 2013). This study highlights the tracer's broader applicability in oncology, beyond its primary use in prostate cancer.
Breast Cancer Evaluation
Investigations into the use of 18F-Fluciclovine for imaging breast cancer have shown promising results. Studies report its ability to distinguish between malignant and benign breast lesions, potentially aiding in the assessment of tumor aggressiveness and response to therapy (Ulaner et al., 2016; Ulaner et al., 2017).
Chemical Properties and Synthesis
Synthesis and Physical-Chemical Properties
The synthesis and characterization of 1-Amino-3-fluorocyclobutane-1-carboxylic acid and its derivatives have been a subject of research, focusing on understanding its chemical behavior and optimizing its production for clinical use (Chernykh et al., 2016).
Incidental Findings and Uptake in Non-Cancerous Conditions
Incidental Findings on PET/CT Scans
The tracer has also been noted for its incidental uptake in conditions other than prostate cancer, such as oropharyngeal squamous cell carcinoma and benign processes, highlighting the necessity of careful interpretation of PET/CT results to avoid misdiagnosis (Jethanandani et al., 2019; Romagnolo et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, also known as Anti-1-amino-3-[18F]-fluorocyclobutane-1-carboxylic acid ([18F]-FACBC), are cancer cells, particularly prostate cancer cells . This compound is recognized and taken up by amino acid transporters that are upregulated in many cancer cells .
Mode of Action
[18F]-FACBC is a synthetic amino acid analog PET radiotracer . It is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues . The increased uptake of fluciclovine into prostate cancer cells is facilitated by upregulated amino acid transporters, such as ASCT2 and LAT1 .
Pharmacokinetics
The liver and pancreas demonstrate the most intense uptake of [18F]-FACBC . Moderate bone marrow and mild muscle activity are present on early images, with marrow activity decreasing and muscle activity increasing with time . [18F]-FACBC exhibits little renal excretion or bladder uptake during the clinically useful early imaging time window .
Result of Action
The result of [18F]-FACBC action is the visualization of cancerous tissues, particularly prostate cancer, in PET imaging . This allows for the evaluation of the extent and location of the cancer, aiding in diagnosis and treatment planning .
Action Environment
The action of [18F]-FACBC can be influenced by various environmental factors. For instance, the compound’s uptake may be affected by the metabolic state of the patient, the presence of other medications, and the specific characteristics of the tumor cells
Propriétés
IUPAC Name |
1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCZBXXOVEPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2059910-04-0 |
Source


|
| Record name | 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)

![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)
![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)
![3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2807143.png)




![Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2807153.png)
